[2,4'-Bipyridine]-3',5-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
OEONEEUUXCDPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Significance of Bipyridine Scaffolds in Coordination Chemistry and Materials Science
The 2,2'-bipyridine (B1663995) (bpy) unit is one of the most extensively utilized ligands in the field of coordination chemistry. nih.gov Its strong and stable chelation to a wide variety of metal ions is a key feature, forming complexes that are often stable and well-defined. nih.govresearchgate.net This stability and strong coordination ability make bipyridine scaffolds fundamental components in the design of functional materials. researchgate.net Transition metal complexes of 2,2'-bipyridine have been instrumental in advancing our understanding of the photophysical and electrochemical properties of metal complexes. nih.govwikipedia.org The rigid, planar structure of the bipyridine unit facilitates electron delocalization, leading to unique electronic and optical properties in its metal complexes. wikipedia.org These properties are harnessed in applications such as photosensitizers, catalysts for water oxidation and CO2 reduction, and luminescent materials. researchgate.netmdpi.comrsc.org The versatility of the bipyridine scaffold also allows for straightforward functionalization, enabling the tuning of its steric and electronic properties to achieve desired functionalities in the resulting materials. researchgate.net
Overview of Dicarboxylic Acid Functionalization and Its Impact on Ligand Properties
The introduction of dicarboxylic acid groups onto a ligand framework, such as bipyridine, profoundly influences its properties and applications in coordination chemistry. Carboxylic acid groups are versatile coordinating moieties that can bind to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. bldpharm.commdpi.com This versatility allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse dimensionalities and topologies, from one-dimensional chains to complex three-dimensional networks. mdpi.comresearchgate.net
The presence of carboxylic acid groups also enhances the solubility of the ligands and their metal complexes in polar solvents, which can be advantageous for synthesis and processing. Furthermore, the carboxylate groups can participate in hydrogen bonding, which plays a crucial role in directing the self-assembly of supramolecular structures and stabilizing the resulting frameworks. ossila.com The electronic nature of the carboxylic acid groups can also influence the photophysical and electrochemical properties of the resulting metal complexes. By withdrawing electron density, they can affect the energy levels of the ligand's orbitals and, consequently, the metal-to-ligand charge transfer (MLCT) transitions that are often responsible for the luminescent and photochemical behavior of these complexes. researchgate.net
Isomeric Considerations in Bipyridine Dicarboxylic Acids: Acknowledging Structural Diversity and Research Landscape
Prominent Isomers in Current Research
Among the various isomers, 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid have been the subject of extensive research.
2,2'-Bipyridine-4,4'-dicarboxylic acid is a widely used building block for the synthesis of functional materials. medchemexpress.com It has been employed in the development of dye-sensitized solar cells, where it acts as an anchoring group to bind photosensitizing molecules to semiconductor surfaces. sigmaaldrich.com This isomer is also utilized in the construction of metal-organic frameworks (MOFs) for applications in gas storage and catalysis. frontiersin.org Recent studies have shown its utility in enhancing the photoluminescence quantum yield of perovskite nanocrystals for display applications. rsc.orgrsc.org The synthesis of this compound often involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine. rsc.orggoogle.com
2,2'-Bipyridine-5,5'-dicarboxylic acid is another key isomer used in the synthesis of organometallic compounds and MOFs. ossila.com It has been utilized in the creation of materials for carbon dioxide reduction, organic photocatalysis, and water oxidation. ossila.comcaymanchem.com This ligand has also found applications in the development of anode materials for lithium-ion and sodium-ion batteries, demonstrating high specific capacity and good cycle stability. ossila.com The synthesis of MOFs with this ligand has led to materials with interesting magnetic properties. sigmaaldrich.comtandfonline.comresearchgate.net
| Property | 2,2'-Bipyridine-4,4'-dicarboxylic acid | 2,2'-Bipyridine-5,5'-dicarboxylic acid |
| CAS Number | 6813-38-3 | 1802-30-8 |
| Molecular Formula | C12H8N2O4 | C12H8N2O4 |
| Common Applications | Dye-sensitized solar cells sigmaaldrich.com, Perovskite nanocrystals rsc.orgrsc.org, MOFs for gas storage and catalysis frontiersin.org | MOFs for photocatalysis and water oxidation ossila.comcaymanchem.com, Anode materials for batteries ossila.com, Magnetic materials sigmaaldrich.comtandfonline.comresearchgate.net |
Potential and Underexplored Aspects of [2,4'-Bipyridine]-3',5-dicarboxylic Acid
In contrast to the well-studied 2,2'-bipyridine (B1663995) dicarboxylic acids, the isomer This compound remains a largely unexplored area of chemical research. A comprehensive search of the current scientific literature reveals a significant lack of studies focused on the synthesis, characterization, and application of this specific compound.
The unique asymmetrical substitution pattern of this compound, with one nitrogen atom in a different ring relative to the dicarboxylic acid functionalization, suggests that it could offer novel coordination geometries and lead to the formation of coordination polymers and MOFs with distinct structural and functional properties compared to its more symmetric counterparts. The steric and electronic asymmetry of this ligand could potentially lead to materials with interesting catalytic or photophysical properties. However, without experimental or theoretical studies, the potential of this compound as a ligand in coordination chemistry and materials science remains speculative. The lack of available information highlights an opportunity for future research to synthesize and investigate this compound, thereby expanding the toolbox of bipyridine dicarboxylic acid ligands for the creation of new functional materials.
Established Synthetic Routes to Bipyridine Dicarboxylic Acid Isomers
The synthesis of bipyridine dicarboxylic acids can be achieved through several well-documented methodologies. These routes provide access to various isomers, which are fundamental for creating materials with tailored properties for applications in areas like catalysis, gas storage, and luminescence. ossila.comresearchgate.netsigmaaldrich.com
Oxidation Reactions (e.g., of dimethyl-bipyridines)
A primary and straightforward method for synthesizing bipyridine dicarboxylic acids is the oxidation of their corresponding dimethyl-bipyridine precursors. cheminters.com This approach typically involves strong oxidizing agents that convert the methyl groups to carboxylic acid functionalities.
For instance, 2,2′-bipyridine-5,5′-dicarboxylic acid is commonly synthesized by oxidizing 5,5′-dimethyl-2,2′-bipyridine. cheminters.com In a typical procedure, potassium permanganate (B83412) (KMnO₄) is used as the oxidant under reflux conditions. Following the oxidation, the reaction mixture is acidified, often with hydrochloric acid (HCl), to precipitate the dicarboxylic acid product. A similar strategy is employed for the synthesis of 2,2′-bipyridine-4,4′-dicarboxylic acid, where 4,4′dimethyl-2,2′-bipyridine is oxidized using a chromium-based reagent like sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in concentrated sulfuric acid. rsc.org
| Precursor | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 5,5′-dimethyl-2,2′-bipyridine | Potassium permanganate (KMnO₄) | 2,2′-Bipyridine-5,5′-dicarboxylic acid | |
| 4,4′dimethyl-2,2′-bipyridine | Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in H₂SO₄ | 2,2′-Bipyridine-4,4′-dicarboxylic acid | rsc.org |
Coupling Reactions (e.g., Suzuki coupling)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond linking the two pyridine (B92270) rings in bipyridine synthesis. mdpi.comnih.gov Among these, the Suzuki coupling reaction is a particularly favored method for creating C(sp²)–C(sp²) bonds and has been widely applied to the synthesis of bipyridine structures. mdpi.compreprints.org
The Suzuki reaction typically involves the coupling of a pyridyl boronic acid or boronic ester with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For example, pyridyl boronic acids can be coupled with bromopyridines using catalysts like Pd(PPh₃)₄ with a base such as sodium carbonate (Na₂CO₃). mdpi.com However, the strong coordination of the bipyridine product to the metal center can sometimes inhibit catalytic activity, requiring higher catalyst loadings. mdpi.comnih.gov To overcome this, more efficient catalysts, such as cyclopalladated ferrocenylimine complexes, have been developed. mdpi.com
Other notable cross-coupling methods include the Stille coupling, which uses organotin reagents (e.g., stannylpyridines), and the Negishi coupling, which employs organozinc reagents. mdpi.comresearchgate.net While effective, the high toxicity of organotin compounds used in Stille coupling is a significant drawback. mdpi.com
| Reaction Type | Reactants | Catalyst Example | Key Features | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pyridyl boronic acid/ester + Halopyridine | Pd(PPh₃)₄ or Cyclopalladated ferrocenylimine | Widely used, tolerant of many functional groups. | mdpi.comnih.gov |
| Stille Coupling | Stannylpyridine + Bromopyridine | PdCl₂(PPh₃)₂ with CuI additive | Effective but uses highly toxic organotin reagents. | mdpi.com |
| Negishi Coupling | Organozinc reagent + Halopyridine | PdBr(Ph)(PPh₃)₂ | Alternative to Suzuki and Stille coupling. | mdpi.com |
Decarboxylation Approaches
Decarboxylative cross-coupling has emerged as an innovative strategy for synthesizing bipyridines. researchgate.netnih.gov This method utilizes readily available heterocyclic carboxylic acids as starting materials, offering an alternative to the more common use of organohalides in traditional coupling reactions. nih.govnih.gov
In this approach, a pyridyl carboxylate is coupled with a bromopyridine, facilitated by a palladium catalyst. nih.gov The reaction proceeds through the expulsion of carbon dioxide. The choice of ligand for the palladium catalyst can be critical; for instance, 1,10-phenanthroline (B135089) has been shown to improve reaction yields, highlighting the importance of the ligand's bite angle in the decarboxylation process. nih.gov In some variations, the decarboxylation of a picolinic acid can be combined with the C-H activation of a pyridine molecule, using a palladium complex as the catalyst and an oxidant like silver(I) oxide (Ag₂O). nih.gov
Hydrothermal and Solvothermal Synthesis Techniques
Hydrothermal and solvothermal methods are not typically used for the synthesis of the bipyridine dicarboxylic acid molecule itself, but rather for the self-assembly of these molecules with metal ions to form crystalline materials like metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.orgresearchgate.net These techniques involve heating the reactants (a metal salt and a bipyridine dicarboxylic acid ligand) in a sealed vessel in water (hydrothermal) or an organic solvent (solvothermal). cmu.edursc.org
The high temperatures and pressures generated during the process facilitate the dissolution and subsequent crystallization of the reactants into a highly ordered framework. cmu.edu For example, two metal-organic frameworks containing 2,2′-bipyridine-5,5′-dicarboxylic acid have been synthesized under hydrothermal conditions with metal sulfates. researchgate.net Similarly, cerium(III) coordination polymers have been synthesized using 2,2'-bipyridine-4,4'-dicarboxylic acid under solvothermal conditions in N,N-Dimethylformamide (DMF). researchgate.net The specific conditions, such as temperature, solvent, pH, and reactant ratios, can significantly influence the final structure and dimensionality of the resulting coordination polymer. buct.edu.cn
Advanced Synthetic Strategies and Improvements
Research in the synthesis of bipyridines is continually advancing, with a focus on improving efficiency, reducing costs, and expanding the diversity of accessible structures. researchgate.netresearchgate.net A key area of development is the design of more robust and active catalysts that can overcome the challenges associated with bipyridine synthesis.
Green Chemistry Approaches and Sustainable Synthesis
No specific methodologies pertaining to the green or sustainable synthesis of this compound have been reported in the searched scientific literature. General principles of green chemistry in the synthesis of other bipyridine derivatives often involve the use of less hazardous reagents, such as replacing strong oxidants like chromium trioxide with potassium permanganate, and employing milder reaction conditions to reduce energy consumption and pollution. However, no sources document the application of these principles to the synthesis of the this compound isomer.
Characterization of Synthesized Ligands
Spectroscopic Analysis (e.g., NMR, IR, UV-Vis)
Detailed spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible) for this compound could not be located. While spectral analyses for numerous other bipyridine and pyridinedicarboxylic acid isomers are available and are standard methods for structural elucidation, specific spectra or peak assignments for this compound are not present in the available literature.
Mass Spectrometry (e.g., MALDI-TOF)
There are no specific reports on the use of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of this compound. This technique is commonly used to determine the molecular weight and purity of synthesized compounds, including other bipyridine dicarboxylic acid derivatives, but no such analysis has been published for this specific isomer.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the coordination chemistry of the compound "this compound" with manganese (Mn(II)), zinc (Zn(II)), and cadmium (Cd(II)) to generate a detailed article following the requested outline.
The conducted searches yielded information on a variety of other bipyridine dicarboxylic acid isomers and related polydentate nitrogen- and oxygen-donor ligands, but not on the specific "this compound" isomer. For instance, studies were found detailing the coordination behavior of compounds such as 4,4′-(Pyridine-3,5-diyl)dibenzoic acid, 2,2′-bipyridine-4,4′-dicarboxylic acid, and pyridine-2,3-dicarboxylic acid with various transition metals. ijcm.iracs.org These related molecules demonstrate the rich and varied coordination chemistry of pyridine-dicarboxylate ligands, which can adopt multiple binding modes including monodentate, bidentate, and bridging bidentate fashions through their carboxylate groups and pyridine nitrogen sites. acs.org
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Based on a comprehensive search for scientific literature, there is currently insufficient specific information available on the coordination chemistry of the compound "this compound" with the requested metal ions (Cobalt, Copper, Iron, Nickel, and Lanthanides) to generate a detailed and accurate article following the provided outline.
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Based on a comprehensive review of the available search results, it is not possible to generate an article on Metal-Organic Frameworks (MOFs) constructed specifically with the chemical compound “this compound.” The provided search results contain extensive information on MOFs synthesized from various other isomers of bipyridine dicarboxylic acid, such as 2,2′-bipyridine-4,4′-dicarboxylic acid, 2,2′-bipyridine-5,5′-dicarboxylic acid, and 2,2′-bipyridine-3,3′-dicarboxylic acid.
However, there is no specific data, research, or scientific literature within the search results that pertains to the synthesis, structural characterization, or functional applications of MOFs using the exact “this compound” linker. The structural and functional properties of MOFs are intrinsically linked to the precise geometry and coordination capabilities of the organic linker. Therefore, extrapolating information from other isomers would be scientifically inaccurate and would not adhere to the strict requirements of the request to focus solely on the specified compound.
Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings concerning the use of Metal-Organic Frameworks (MOFs) constructed solely with the "this compound" ligand for the applications outlined in the requested article structure.
The search results consistently yield information on related but structurally different isomers of bipyridine dicarboxylic acid, such as 2,2'-bipyridine-5,5'-dicarboxylic acid, 2,2'-bipyridine-4,4'-dicarboxylic acid, or other pyridine-based linkers.
Due to the strict instruction to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate a scientifically accurate article on the following topics for this specific compound:
Metal Organic Frameworks Mofs Constructed with Bipyridine Dicarboxylic Acids
Functional Applications of Bipyridine Dicarboxylic Acid-Based MOFs
Water Oxidation
Therefore, the requested article cannot be generated at this time. Further research in the scientific community may be required to explore the potential of MOFs based on this specific ligand in these applications.
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Scientific research in these areas has predominantly focused on other isomers of bipyridine dicarboxylic acid, such as 2,2'-bipyridine-4,4'-dicarboxylic acid and 2,2'-bipyridine-5,5'-dicarboxylic acid, for which extensive data exists. However, due to the strict instruction to focus solely on "this compound," it is not possible to extrapolate or substitute findings from these other compounds, as isomeric differences significantly impact chemical and photophysical properties.
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Supramolecular Assemblies and Material Applications
Applications in Emerging Materials
Components in Redox Flow Batteries
Bipyridine-based ligands are actively investigated for their potential role in redox flow batteries (RFBs), particularly in the formulation of redox-active electrolytes. The nitrogen atoms in the bipyridine structure can coordinate with various metal ions, such as iron, to form stable metal complexes. The electrochemical properties of these complexes, including their redox potentials, can be tuned by modifying the substituent groups on the bipyridine rings. Carboxylic acid groups, as seen in [2,4'-Bipyridine]-3',5-dicarboxylic acid, can enhance the water solubility of these metal complexes, a critical factor for aqueous RFBs.
In theory, iron complexes featuring bipyridine dicarboxylic acid ligands are promising as water-soluble catholytes. The dicarboxylic acid functional groups serve to improve the aqueous solubility of the iron(II) complex and contribute to maintaining a high oxidation voltage. Furthermore, the bulky nature of such ligands can create larger hydrated metal complexes, which helps to minimize their crossover through the ion-exchange membrane separating the anolyte and catholyte, thereby improving battery performance and longevity.
While the general class of bipyridine dicarboxylic acids is recognized for these beneficial attributes, specific research detailing the synthesis, electrochemical performance, and cycling stability of redox flow batteries utilizing metal complexes derived explicitly from this compound is not extensively documented in publicly available literature. Performance data for this specific isomer remains to be fully characterized and reported.
Table 1: Electrochemical Performance Data for this compound-based Complexes in Redox Flow Batteries
| Parameter | Value | Conditions |
|---|---|---|
| Redox Potential (V vs. SHE) | Data not available | - |
| Solubility in Water (mol/L) | Data not available | - |
| Capacity Retention (%) | Data not available | - |
Adsorbent Materials (e.g., dye adsorption)
The rigid structure and functional groups of this compound make it a suitable organic linker for the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous crystalline materials constructed from metal ions or clusters connected by organic linkers. Their high surface area, tunable pore sizes, and the potential for chemical functionalization of the pores make them excellent candidates for adsorbent materials.
MOFs built with bipyridine dicarboxylic acid linkers can be designed to have specific affinities for certain molecules, such as organic dyes from industrial wastewater. The adsorption properties are influenced by factors like the MOF's pore size, surface chemistry, and the electrostatic or π-π stacking interactions between the MOF framework and the dye molecules. The carboxylic acid groups and pyridine (B92270) nitrogen atoms can act as active sites, enhancing the adsorption capacity and selectivity for cationic dyes.
However, while the synthesis and dye adsorption capabilities of MOFs using other isomers like 2,2'-bipyridine-4,4'-dicarboxylic acid have been reported, specific studies focusing on the performance of MOFs derived from this compound as dye adsorbents are not prominent in the existing scientific literature. Consequently, detailed experimental data on parameters such as adsorption capacity and kinetics for materials based on this specific linker are not available.
Table 2: Adsorption Capacity for Dyes Using this compound-based Materials
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|
Polymeric Materials and Polymer-Metal Complexes
This compound is a versatile building block for the creation of coordination polymers and polymer-metal complexes. As a linker molecule, it can coordinate to metal centers in multiple ways: the nitrogen atoms of the two pyridine rings can bind to different metal ions, and the two carboxylate groups can also engage in coordination, bridging metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
The structural diversity of these materials is influenced by the choice of the metal ion, the coordination geometry it prefers, and the reaction conditions such as temperature and solvent. The resulting coordination polymers can exhibit a wide range of properties and potential applications, including in catalysis, luminescence, and magnetism. The asymmetric nature of the this compound linker can lead to the formation of non-centrosymmetric structures with unique properties.
While the field of coordination polymers has extensively utilized various bipyridine and pyridine-carboxylate ligands to construct novel frameworks, detailed structural reports and property characterizations of polymers synthesized specifically with this compound are limited. The broader class of bipyridine dicarboxylic acids has been successfully employed to create a vast array of coordination polymers with diverse topologies and functions.
Table 3: Examples of Polymer-Metal Complexes with Bipyridine Dicarboxylic Acid Linkers
| Compound Name | Metal Ion | Dimensionality | Key Feature/Application |
|---|
Theoretical and Computational Investigations
Quantum Chemical Studies (e.g., DFT, B3LYP functional)
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a predominant method used for these investigations due to its balance of accuracy and computational cost. tandfonline.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often paired with a basis set like 6-311++G(d,p) to provide reliable results for organic molecules. tandfonline.com
For bipyridine dicarboxylic acids, these calculations are used to determine the molecule's ground state geometry, electronic structure, and spectroscopic properties. tandfonline.com The process begins with constructing a theoretical model of the molecule and then using DFT methods to find the lowest energy arrangement of its atoms. This optimized geometry serves as the foundation for all subsequent computational analyses.
Molecular Structure Optimization and Conformational Analysis
The first step in any quantum chemical calculation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule like [2,4'-Bipyridine]-3',5-dicarboxylic acid, a key structural feature is the dihedral angle between the two pyridine (B92270) rings.
Conformational analysis involves calculating the molecule's energy as this dihedral angle is systematically varied. This generates a potential energy surface that reveals the most stable conformation (global minimum) and any other low-energy stable conformations (local minima). For instance, studies on 2,2'-bipyridine (B1663995) dicarboxylic acid isomers involved evaluating torsional potentials at different rotation angles around the inter-ring C-C bond to identify the lowest energy conformation before final optimization. tandfonline.com This process is critical as the molecule's conformation influences its chemical reactivity, coordination behavior, and packing in the solid state.
Vibrational Analysis and Force Field Calculations
Once the optimized geometry is obtained, a vibrational analysis is performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies and intensities of its fundamental vibrational modes. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. In studies of related pyridine-dicarboxylic acids, the root mean square (rms) error between observed and calculated frequencies was found to be as low as 10.2 cm⁻¹, indicating excellent agreement between theory and experiment. tandfonline.com
From these calculations, a force field can be derived. A force field is a set of parameters that describes the potential energy of the molecule as a function of its atomic coordinates. For complex molecules, a modified valence force field can be developed by solving the inverse vibrational problem using Wilson's GF matrix method. tandfonline.com This involves refining the force constants to best reproduce the experimentally observed vibrational frequencies. The quality of the force field is judged by the average error between the computed and experimental frequencies. tandfonline.com Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretching or ring bending, providing a complete and unambiguous assignment of the vibrational spectrum. tandfonline.com
Electronic Structure Analysis (e.g., HOMO-LUMO energies, MESP, NBO)
Understanding the electronic structure of this compound is key to predicting its reactivity and interaction with other species.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. For related bipyridine dicarboxylic acids, these energies are routinely calculated using DFT to assess their electronic behavior. tandfonline.com
Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, such as around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. MESP analysis is a standard tool for understanding intermolecular interactions, including hydrogen bonding. tandfonline.commdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into the bonding and electronic delocalization within the molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions, measured as second-order perturbation energy E(2), indicates the extent of charge delocalization and intramolecular charge transfer, which contribute to the molecule's stability. tandfonline.com
| Property | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing electronic excitation properties and kinetic stability. |
| MESP Analysis | Visualizes electrostatic potential on the molecular surface. | Identifying sites for intermolecular interactions and chemical reactions. |
| NBO Analysis | Analyzes charge delocalization and donor-acceptor interactions within the molecule. | Quantifying molecular stability arising from hyperconjugation and charge transfer. |
Isomer Differentiation through Computational Methods (e.g., Ion Mobility Spectrometry simulations)
Distinguishing between positional isomers like this compound and its counterparts (e.g., 2,2'-bipyridine-4,4'-dicarboxylic acid) can be challenging as they have identical masses. Ion Mobility Spectrometry (IMS), coupled with mass spectrometry, is an experimental technique that separates ions based on their size and shape.
Computational methods are essential for interpreting IMS data. Theoretical simulations are used to predict the conformations and calculate the theoretical collision cross-sections (CCS) of the ions. By comparing the computationally predicted CCS values with the experimental data, the identity of an isomer can be confirmed. For example, studies on other bipyridyl dicarboxylic acid isomers have shown that their non-covalent complexes with cyclodextrins and metal ions can be effectively separated by IMS due to differences in their gas-phase conformations. Theoretical modeling of these complexes revealed distinct shapes that corresponded well with the experimental mobility measurements, demonstrating the power of combining IMS with computational simulations for isomer differentiation.
Prediction of Coordination Behavior and Complex Stability
The structure of this compound, with its two nitrogen atoms and two carboxylic acid groups, makes it an excellent candidate as a ligand for forming coordination complexes and metal-organic frameworks (MOFs). ijcm.irnih.govrsc.org Computational methods are invaluable for predicting how this ligand will interact with different metal ions.
DFT calculations can be used to model the coordination of metal ions to the ligand. By comparing the energies of different possible coordination modes (e.g., bidentate, bridging), the most stable arrangement can be predicted. These models can also predict the geometry of the resulting complex, such as octahedral or tetrahedral coordination around the metal center. researchgate.net Furthermore, computational approaches, including machine learning models trained on experimental data, can be employed to predict the thermodynamic stability constants of metal-ligand complexes, providing a quantitative measure of the binding strength between the ligand and a metal ion.
Future Research Directions and Unexplored Potential
Development of Novel Isomers and Derivatives
The functional properties of materials derived from bipyridine dicarboxylic acids are intrinsically linked to the ligand's structure. A significant avenue for future research lies in the rational design and synthesis of novel isomers and derivatives of the parent [2,4'-Bipyridine]-3',5-dicarboxylic acid molecule. By strategically modifying the ligand's core, researchers can fine-tune its electronic, steric, and geometric properties.
Key areas for development include:
Isomeric Variation: Systematic investigation into other isomers, such as [2,2'-bipyridine]-5,5'-dicarboxylic acid and [2,2'-bipyridine]-4,4'-dicarboxylic acid, has already demonstrated that isomerism plays a crucial role in the final structure and properties of coordination polymers. nih.govresearchgate.netrsc.org Future work could explore less common or asymmetric isomers to create coordination environments that are not currently accessible.
Functional Group Introduction: The introduction of additional functional groups onto the bipyridine rings is a promising strategy. For example, attaching electron-donating or electron-withdrawing groups can modulate the ligand's electronic properties, influencing the photophysical or catalytic activity of the resulting metal complexes. The synthesis of nitrile-rich bipyridine derivatives exemplifies this approach, offering unique structural fragments for new materials. researchgate.net
Chiral Derivatives: The synthesis of chiral derivatives of this compound could lead to the development of enantioselective catalysts or materials for chiral separations.
Extended Analogues: Increasing the length or rigidity of the ligand by incorporating spacers between the pyridine (B92270) rings or functionalizing the carboxylate groups could enable the construction of frameworks with larger pores and novel topologies.
Expanding Coordination Chemistry to New Metal Centers
While the coordination chemistry of bipyridine dicarboxylic acids with various first-row transition metals like manganese, cobalt, nickel, and copper is relatively well-explored, a vast portion of the periodic table remains uncharted territory. acs.org Expanding the scope of metal centers is a critical direction for discovering materials with novel magnetic, electronic, and catalytic properties.
Future exploration should target:
Lanthanides and Actinides: The unique photoluminescent and magnetic properties of lanthanide ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺) make them attractive targets. mdpi.comacs.org Combining these with the structural versatility of this compound could yield advanced luminescent sensors, imaging agents, or single-molecule magnets. acs.org
Heavier d-Block Elements: Metals from the second and third transition series (e.g., Ru, Rh, Pd, Re, Os, Ir, Pt) are known for their rich catalytic activity and unique photophysical properties. Coordination complexes and frameworks based on these metals could lead to new catalysts for organic transformations or materials for photocatalysis and light-emitting devices.
Main Group Metals: The potential of main group metals (e.g., Al, Ga, In, Sn, Pb) in the construction of stable and porous metal-organic frameworks (MOFs) is increasingly recognized. These elements can offer different coordination geometries and lower costs compared to transition metals.
Heterometallic Systems: The deliberate incorporation of two or more different metal ions into a single framework is a sophisticated strategy for creating multifunctional materials. acs.org For instance, combining a magnetically active metal with a catalytically active one could produce a magnetically recoverable catalyst.
| Metal Ion | Reported Coordination | Potential Application Area |
| Mn(II), Co(II), Ni(II), Cu(II) | Yes acs.org | Catalysis, Magnetism researchgate.netacs.org |
| Zn(II), Cd(II) | Yes rsc.orgfrontiersin.org | Gas Adsorption, Luminescence frontiersin.org |
| Lanthanides (Ln³⁺) | Yes acs.org | Luminescence, Magnetism mdpi.comacs.org |
| Y(III), Ho(III) | Yes researchgate.net | Biomedical Applications researchgate.net |
| Platinum Group Metals | Limited/Unexplored | Advanced Catalysis, Photophysics |
| Actinides | Unexplored | Radiochemical Separations |
Tailoring MOF Architectures for Specific Applications
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) represent a major application area for this compound. The ability to tailor the structure, porosity, and functionality of these materials at the molecular level opens up possibilities for a wide range of applications. rsc.org Future research will focus on moving beyond the synthesis of novel structures to the targeted design of frameworks for specific functions.
Promising directions include:
Gas Storage and Separation: By controlling the pore size and surface chemistry of MOFs, it is possible to design materials with high selectivity for specific gases like CO₂ or H₂. frontiersin.org Future work will involve synthesizing frameworks with optimized pore apertures and introducing functional sites that have strong, specific interactions with target gas molecules.
Catalysis: MOFs can serve as heterogeneous catalysts with well-defined active sites. The metal nodes, the organic linker itself, or encapsulated guest molecules can all function as catalytic centers. Tailoring MOFs for specific reactions, such as oxidation, reduction, or C-C bond formation, is a key research goal. acs.org
Sensing: The development of luminescent MOFs for sensing small molecules, ions, or biomolecules is a rapidly growing field. mdpi.comresearchgate.net The response can be a "turn-on" or "turn-off" of luminescence upon interaction with the analyte. The goal is to create highly sensitive and selective sensors for environmental monitoring or medical diagnostics.
Drug Delivery: The porous nature of MOFs makes them suitable candidates for encapsulating and delivering therapeutic agents. researchgate.net Research will focus on creating biocompatible MOFs with controlled release kinetics and the ability to target specific cells or tissues.
Advanced Computational Modeling for Property Prediction
As the complexity of potential structures and derivatives increases, a trial-and-error experimental approach becomes inefficient. Advanced computational modeling is an indispensable tool for accelerating the discovery and development of new materials based on this compound.
Future computational efforts will be crucial for:
Structure Prediction: Using computational methods to predict the most likely crystal structures that will form from a given set of building blocks (ligand and metal ion) under specific conditions.
Property Simulation: Employing techniques like Density Functional Theory (DFT) and molecular dynamics to predict key properties such as electronic band structure, magnetic behavior, gas adsorption isotherms, and mechanical stability before a material is synthesized. mdpi.com This allows for the in silico screening of large numbers of hypothetical structures to identify the most promising candidates for experimental investigation.
Understanding Reaction Mechanisms: Modeling the mechanisms of catalytic reactions within MOF pores or the dynamics of guest molecule interactions can provide fundamental insights that are difficult to obtain experimentally, guiding the design of more efficient materials. mdpi.com
Integration into Multifunctional Materials Systems
The ultimate goal for many advanced materials is their integration into functional devices and systems. The unique properties of materials derived from this compound can be amplified by combining them with other materials to create multifunctional composites and hybrids.
Key future directions include:
Mixed-Matrix Membranes (MMMs): Dispersing MOF particles within a polymer matrix to create membranes for gas separation or water purification. The MOF component can enhance both the permeability and selectivity of the membrane.
MOF-Based Composites: Creating composites by growing MOFs on conductive substrates (like graphene or carbon nanotubes) or integrating them with nanoparticles. Such systems could be used in electrochemical applications, including batteries, supercapacitors, and electrocatalysis. rsc.orgrsc.org
Surface Engineering: Growing thin films of MOFs on surfaces to create functional coatings for sensors, electronic devices, or protective layers.
Hybrid Devices: Incorporating these materials into devices like perovskite-based LEDs, where the ligand can passivate surface defects and enhance performance, showcasing potential in optoelectronics. rsc.org
By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of a new generation of advanced functional materials.
Q & A
Q. What are the recommended methods for synthesizing coordination complexes using [2,4'-Bipyridine]-3',5-dicarboxylic acid?
Hydrothermal synthesis is a common approach. For example, mixing the ligand with metal salts (e.g., Zn²⁺, Mn²⁺) in aqueous solutions at 110–120°C for 24–48 hours under autoclave conditions yields crystalline products. Adjusting pH and molar ratios (e.g., 1:1 for ligand-to-metal) can optimize coordination geometry . For bipyridine-carboxylate systems, stoichiometric control (e.g., 4:3 ligand-to-bipyridine ratio) ensures stable hydrogen-bonded frameworks .
Q. How should safety protocols be implemented when handling this compound in the lab?
Follow GHS guidelines: wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A irritation). Use fume hoods to minimize inhalation of dust/aerosols (Category 3 respiratory irritation). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD): Resolves intermolecular interactions (e.g., O–H⋯N hydrogen bonds, π-π stacking) with bond lengths (~2.6–2.8 Å for H-bonds) and angles (~160–175°) .
- Elemental analysis: Confirms empirical formulas (e.g., C, H, N within ±0.3% of calculated values) .
- FT-IR: Identifies carboxylate stretches (~1680–1720 cm⁻¹ for C=O; ~1390–1450 cm⁻¹ for COO⁻ symmetric/asymmetric modes) .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of coordination polymers with this ligand?
Density Functional Theory (DFT) calculates interaction energies (e.g., π-hole/O interactions: ~-34.8 kcal/mol) and electron density distributions via QTAIM analysis. This predicts stability of supramolecular architectures, such as dimers with p-stacked ligands, and guides synthetic prioritization of metal-ligand combinations (e.g., Zn²⁺ vs. Mn²⁺) .
Q. What strategies resolve contradictions in crystallographic data for MOFs using this ligand?
- SHELX refinement: Use SHELXL for high-resolution data (R-factor <0.05) and twinned crystals. Apply restraints for disordered solvent molecules in MOF pores .
- Thermogravimetric analysis (TGA): Differentiate between coordinated water (weight loss at 80–120°C) and structural decomposition (>300°C) to validate stability .
- Powder XRD: Compare experimental vs. simulated patterns to detect phase impurities or framework collapse .
Q. How do substituent positions (3',5' vs. 4,4') on bipyridine-dicarboxylate ligands affect MOF properties?
- 3',5' substitution: Creates asymmetric coordination sites, favoring heterometallic frameworks (e.g., Tm³⁺-Zn²⁺ MOFs) with tunable luminescence .
- 4,4' substitution: Enhances π-π interactions for rigid 2D/3D networks, improving gas adsorption (e.g., H₂ storage) but reducing ligand flexibility .
Q. What role do non-covalent interactions play in stabilizing supramolecular assemblies of this ligand?
- Hydrogen bonds: O–H⋯N interactions (2.7–3.0 Å) form 2D sheets, while weaker C–H⋯O bonds (~3.2 Å) extend dimensionality .
- π-π stacking: Face-to-face bipyridine interactions (3.4–3.6 Å spacing) stabilize layered structures. Charge-assisted π-hole/O interactions (e.g., carboxylate O to pyridine C) contribute ~-15 kcal/mol to lattice energy .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Complexes
| Property | Value (Example) | Source |
|---|---|---|
| Space group | Pnma (orthorhombic) | |
| Unit cell dimensions | a = 16.11 Å, b = 33.58 Å | |
| Hydrogen bond length (O–H⋯N) | 2.65 Å | |
| π-π stacking distance | 3.52 Å |
Table 2: Comparison of MOF Performance Based on Ligand Substitution
| Ligand Position | Application | Advantage | Limitation |
|---|---|---|---|
| 3',5' | Luminescent sensors | Tunable Eu³⁺/Tb³⁺ emission | Lower thermal stability |
| 4,4' | Gas storage | High surface area (>1000 m²/g) | Framework rigidity limits flexibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
